H-Arg(NO2)-pNA hydrobromide
CAS No.: 29028-61-3
Cat. No.: VC0555731
Molecular Formula: C12H17N7O5 · HBr
Molecular Weight: 420.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29028-61-3 |
|---|---|
| Molecular Formula | C12H17N7O5 · HBr |
| Molecular Weight | 420.23 |
| IUPAC Name | (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide;hydrobromide |
| Standard InChI | InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1 |
| SMILES | C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br |
Introduction
Synthesis and Preparation
Role as a Building Block in Peptide Synthesis
H-Arg(NO₂)-pNA hydrobromide serves as a critical building block in the synthesis of peptide substrates containing a C-terminal arginine residue. These substrates are widely used in studying proteolytic enzymes such as trypsin and thrombin. The nitro group on the guanidyl residue can be selectively removed by treating the blocked peptide with hydrogen fluoride (HF) at 0°C for approximately 40 minutes .
Stock Solution Preparation
The preparation of stock solutions for H-Arg(NO₂)-pNA hydrobromide involves dissolving the compound in DMSO or another compatible solvent. The following table summarizes stock solution preparation guidelines:
| Mass | Concentration | Volume Required |
|---|---|---|
| 1 mg | 1 mM | 2.3796 mL |
| 5 mg | 5 mM | 0.4759 mL |
| 10 mg | 10 mM | 0.238 mL |
Heating the solution to 37°C and using ultrasonic oscillation can further improve solubility .
Chemical Properties
Reactivity Profile
The nitro group attached to the guanidyl residue is chemically labile under acidic conditions, allowing selective removal during peptide synthesis processes . This reactivity facilitates modifications necessary for creating tailored peptide substrates.
Biological Significance
Applications in Proteomics Research
Peptide p-nitroanilide substrates synthesized using H-Arg(NO₂)-pNA hydrobromide are pivotal tools in enzymology studies. These substrates enable researchers to investigate proteolytic enzymes' activity and specificity, providing insights into mechanisms underlying protein degradation and processing.
Enzyme Activity Assays
Proteolytic enzymes such as trypsin and thrombin preferentially cleave arginine-containing peptides, making H-Arg(NO₂)-pNA hydrobromide-derived substrates ideal for enzyme activity assays. The presence of the p-nitroanilide moiety allows spectrophotometric detection of cleavage products.
Research Applications
Peptide Substrate Design
The incorporation of H-Arg(NO₂)-pNA hydrobromide into peptide substrates enables precise control over substrate specificity and reactivity, facilitating detailed studies on enzyme kinetics.
Drug Development Implications
By elucidating enzyme-substrate interactions, research using H-Arg(NO₂)-pNA hydrobromide contributes to drug development efforts targeting proteolytic enzymes implicated in various diseases.
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